molecular formula C16H16N2O5 B13729899 Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- CAS No. 19157-66-5

Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]-

Cat. No.: B13729899
CAS No.: 19157-66-5
M. Wt: 316.31 g/mol
InChI Key: NEZMMMCZSVRWFY-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is a complex organic compound with a molecular formula of C16H16N2O5 This compound is characterized by the presence of a nitrophenoxy group and an ethoxyphenyl group attached to an acetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- typically involves a multi-step process. One common method includes the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 3-aminophenol to produce 3-[2-(3-nitrophenoxy)ethoxy]aniline. Finally, the aniline derivative undergoes acetylation with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxyphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]- is unique due to the presence of both the nitrophenoxy and ethoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

19157-66-5

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-[3-[2-(3-nitrophenoxy)ethoxy]phenyl]acetamide

InChI

InChI=1S/C16H16N2O5/c1-12(19)17-13-4-2-6-15(10-13)22-8-9-23-16-7-3-5-14(11-16)18(20)21/h2-7,10-11H,8-9H2,1H3,(H,17,19)

InChI Key

NEZMMMCZSVRWFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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